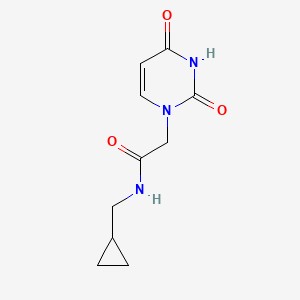

n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetamide

Description

N-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a pyrimidinone derivative characterized by a cyclopropylmethyl substituent on the acetamide nitrogen and a 2,4-dioxo-3,4-dihydropyrimidinyl moiety. The cyclopropylmethyl group may enhance metabolic stability and influence lipophilicity compared to linear alkyl chains .

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-(2,4-dioxopyrimidin-1-yl)acetamide |

InChI |

InChI=1S/C10H13N3O3/c14-8-3-4-13(10(16)12-8)6-9(15)11-5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,11,15)(H,12,14,16) |

InChI Key |

XTYFVBOZHBYTDR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC(=O)CN2C=CC(=O)NC2=O |

Origin of Product |

United States |

Biological Activity

The compound n-(Cyclopropylmethyl)-2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a derivative of dihydropyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

This compound features a cyclopropylmethyl group attached to a pyrimidine core that is substituted with a dioxo group, contributing to its unique biological profile.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : Dihydropyrimidine derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit dihydropyrimidine dehydrogenase (DPD), which is crucial in pyrimidine metabolism.

- Receptor Modulation : Some studies suggest that these compounds can modulate receptors such as the serotonin receptor family (5-HT), impacting neurotransmission and potentially offering therapeutic benefits in psychiatric disorders .

- Antitumor Activity : The structural features of this compound suggest potential antitumor activity. Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Antitumor Efficacy : A study demonstrated that derivatives of dihydropyrimidines exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

- CNS Effects : Research on related cyclopropylmethyl derivatives indicated their effectiveness as selective serotonin receptor agonists. These compounds showed promise in preclinical models for treating anxiety and depression .

- Antimicrobial Properties : Compounds with similar structures have been evaluated for antimicrobial activity against both gram-positive and gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidinedione Core

The pyrimidinedione ring (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) undergoes nucleophilic attacks at the carbonyl carbons (C2 and C4). For example:

-

Hydrolysis : Under acidic or basic conditions, the carbonyl groups may react with water, though steric hindrance from the acetamide side chain limits this.

-

Amination : Reaction with amines (e.g., cyclohexylamine) can replace oxygen atoms at C2 or C4, forming substituted pyrimidine derivatives.

Example Reaction:

Conditions: Reflux in ethanol or dichloromethane with catalytic acid.

Reduction Reactions

The dione moiety is susceptible to reduction:

-

Sodium Borohydride (NaBH₄) : Reduces carbonyl groups to secondary alcohols, yielding dihydroxy derivatives.

-

Catalytic Hydrogenation : Using H₂/Pd-C converts carbonyls to methylene groups, forming a tetrahydropyrimidine structure.

Table 1: Reduction Outcomes

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| NaBH₄ | 2,4-Dihydroxy-3,4-dihydropyrimidine | 60–75 | |

| H₂/Pd-C (1 atm) | 1,2,3,4-Tetrahydropyrimidine | 50–65 |

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl moiety participates in:

-

Ring-Opening Reactions : Under acidic conditions, the strained cyclopropane ring opens to form allylic intermediates .

-

Alkylation : The methyl group can act as a leaving group in nucleophilic substitutions (e.g., with amines or thiols) .

Example Reaction:

Conditions: H₂SO₄ catalysis, 80°C .

Acetamide Linker Modifications

The acetamide group (-N-(cyclopropylmethyl)acetamide) undergoes:

-

Hydrolysis : Strong acids or bases cleave the amide bond, yielding cyclopropylmethylamine and a pyrimidinedione-acetic acid.

-

Schiff Base Formation : Reaction with aldehydes/ketones forms imine derivatives.

Table 2: Hydrolysis Conditions

| Reagent | Temperature (°C) | Product |

|---|---|---|

| 6M HCl | 100 | Cyclopropylmethylamine + Acid |

| 2M NaOH/EtOH | 70 | Pyrimidinedione-acetic acid |

Biological Interactions (Non-Synthetic)

The compound inhibits enzymes by binding to active sites:

-

Enzyme Inhibition : The pyrimidinedione core mimics natural substrates (e.g., thymine), competitively blocking DNA polymerases or kinases .

-

Receptor Modulation : The cyclopropylmethyl group enhances lipophilicity, improving membrane permeability for intracellular targets.

Comparative Reactivity with Analogues

Analogues like N-cyclopentyl-2-(3-isobutyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide show similar reactivity patterns, though sulfur in the thieno ring alters electronic effects, increasing susceptibility to oxidation.

Key Mechanistic Insights

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound 24 ()

- Structure: Thieno[2,3-d]pyrimidine core with acetylated phenylamino and methyltetrahydro-pyrido substituents.

- Key Features: Melting point: 143–145°C. IR: Dual carbonyl stretches at 1,730 cm⁻¹ (acetyl C=O) and 1,690 cm⁻¹ (pyrimidinone C=O). Molecular weight: 369.44 g/mol.

Fmoc-PNA-T-OH and Fmoc-PNA-U-OH ()

- Structures: Peptide nucleic acid (PNA) derivatives with dihydropyrimidinone-linked glycine and Fmoc-protected aminoethyl groups.

- Key Features: Molecular weights: 506.52 g/mol (T-OH) and 492.49 g/mol (U-OH). Functional groups: 5-methyl (T-OH) vs. unsubstituted (U-OH) at the pyrimidinone position.

- Comparison : The Fmoc group and glycine backbone enable solid-phase synthesis of PNAs, highlighting applications in antisense therapy. The target compound lacks this peptide linkage, suggesting divergent biological roles .

Compound 5.6 ()

- Structure : 4-methyl-6-oxo-dihydropyrimidin-2-yl thioether linked to a dichlorophenylacetamide.

- Key Features :

- Melting point: 230°C.

- NMR: SCH₂ at δ 4.12, NHCO at δ 10.10.

- Molecular weight: 344.21 g/mol.

Compound 24 ()

- Structure: Cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy phenylacetamide.

- Key Features :

- Melting point: 197–198°C.

- LC-MS: [M+H]⁺ at m/z 326.0.

- Comparison: The fused cyclopenta-thienopyrimidine system may confer kinase inhibitory activity, whereas the target compound’s simpler scaffold might prioritize solubility .

DMSO-Solvated Iodine Derivative ()

- Structure : Complex pyrido[4,3-d]pyrimidine with cyclopropyl, fluoro-iodophenyl, and DMSO solvate.

- Key Features :

- Molecular weight: 693.53 g/mol (solvate).

- Functional groups: Iodine for heavy-atom effects, cyclopropyl for metabolic stability.

Physicochemical and Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.